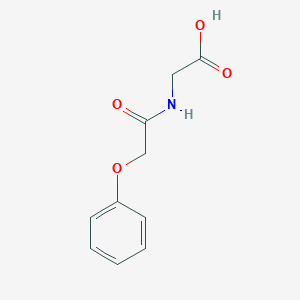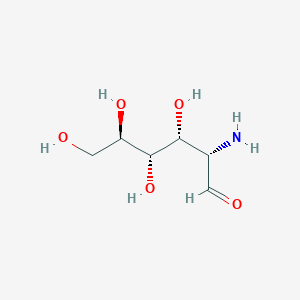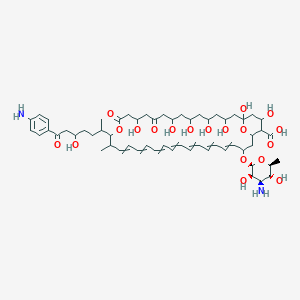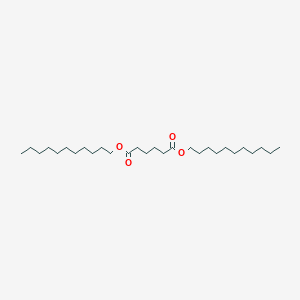
Diundecyl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecyl hexanedioate, also known as DHD, is a synthetic compound that belongs to the family of diesters. It is widely used in the field of scientific research due to its unique properties and potential applications. DHD is a colorless and odorless liquid that is highly soluble in organic solvents and has a low boiling point.
Mecanismo De Acción
The mechanism of action of Diundecyl hexanedioate is not well understood. However, it is believed that Diundecyl hexanedioate interacts with cell membranes and alters their properties. This can lead to changes in cell signaling pathways and gene expression, which can ultimately affect cellular function.
Efectos Bioquímicos Y Fisiológicos
Diundecyl hexanedioate has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various diseases such as cancer and cardiovascular disease. Diundecyl hexanedioate has also been shown to have antimicrobial properties, which may make it useful in the production of antibacterial and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diundecyl hexanedioate in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve and mix with other compounds. Diundecyl hexanedioate is also relatively stable and has a low toxicity, which makes it safe to handle. However, one limitation of using Diundecyl hexanedioate in lab experiments is that it can be difficult to obtain in high purity. This can lead to variability in experimental results.
Direcciones Futuras
There are many potential future directions for the use of Diundecyl hexanedioate in scientific research. One area of interest is the development of new drug delivery systems that utilize Diundecyl hexanedioate as a carrier. Another area of interest is the use of Diundecyl hexanedioate in the production of new polymers and coatings with unique properties. Additionally, further research is needed to better understand the mechanism of action of Diundecyl hexanedioate and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Diundecyl hexanedioate is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a solvent, plasticizer, lubricant, and surfactant. Diundecyl hexanedioate has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it useful for the treatment of various diseases. While there are some limitations to using Diundecyl hexanedioate in lab experiments, there are many potential future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Diundecyl hexanedioate involves the reaction of undecanol and hexanedioic acid in the presence of a catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction takes place at a high temperature and produces Diundecyl hexanedioate as the main product. The purity of Diundecyl hexanedioate can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
Diundecyl hexanedioate has a wide range of applications in scientific research. It is commonly used as a solvent and a plasticizer in the production of polymers, resins, and coatings. Diundecyl hexanedioate is also used as a lubricant in the manufacturing of metalworking fluids and as a surfactant in the production of detergents and emulsifiers. In addition, Diundecyl hexanedioate has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility and bioavailability of drugs.
Propiedades
Número CAS |
14641-32-8 |
|---|---|
Nombre del producto |
Diundecyl hexanedioate |
Fórmula molecular |
C28H54O4 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
diundecyl hexanedioate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-21-25-31-27(29)23-19-20-24-28(30)32-26-22-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
WIZIPYVLMUMDQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
Sinónimos |
Adipic acid diundecyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



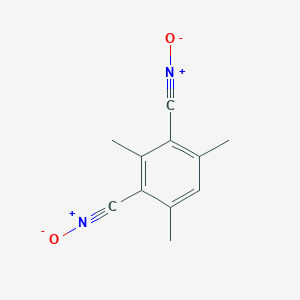
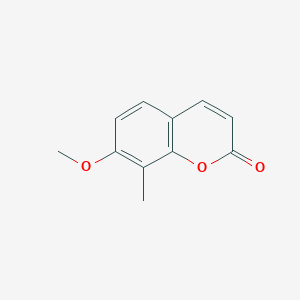
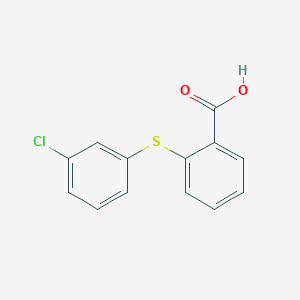
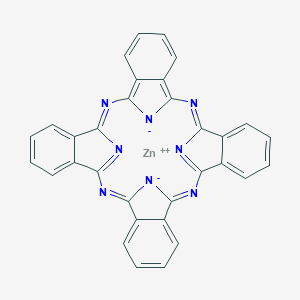
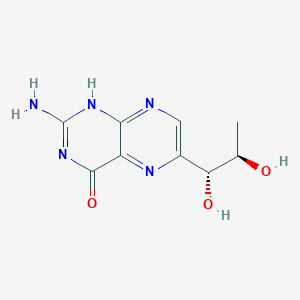
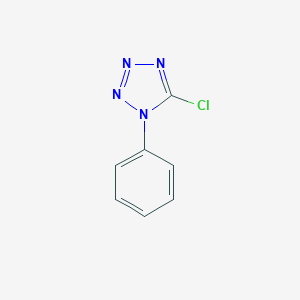
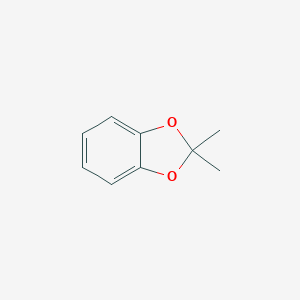
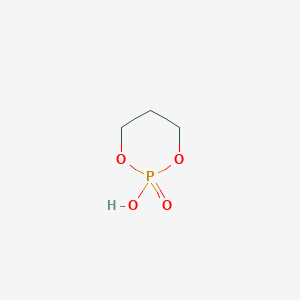
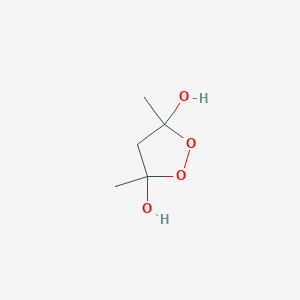
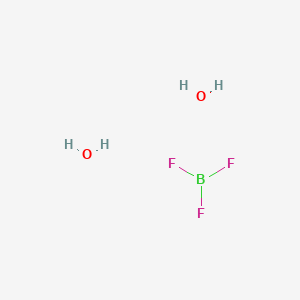
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)
